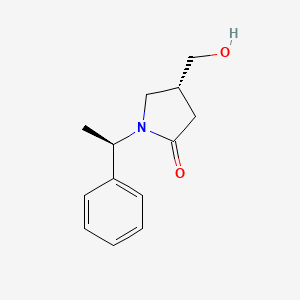

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540345 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190957-22-3 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one synthesis from gamma-butyrolactone

An In-depth Technical Guide to the Synthesis of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one from a Chiral Pool Precursor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, a valuable chiral building block in contemporary drug discovery and development. Recognizing the critical importance of stereochemical purity in bioactive molecules, this guide eschews a direct, and likely low-yielding, functionalization of gamma-butyrolactone. Instead, we present a more controlled and reliable "chiral pool" approach, commencing with the readily available and enantiopure L-aspartic acid. This methodology ensures the precise installation of the desired stereocenters. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed protocols, mechanistic insights, and practical considerations for the successful synthesis of this important chiral intermediate.

Introduction: The Significance of Chiral Pyrrolidinones

The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The rigid, five-membered lactam ring system serves as an excellent template for the spatial presentation of various functional groups, enabling precise interactions with biological targets. The stereochemistry of substituents on the pyrrolidinone ring is often a critical determinant of pharmacological activity.

The target molecule of this guide, (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, possesses two chiral centers. The (R)-1-phenylethyl group serves as a valuable chiral auxiliary and can also contribute to the molecule's overall biological profile. The (R)-4-(hydroxymethyl) substituent provides a key functional handle for further synthetic elaboration, making this compound a versatile intermediate for the synthesis of more complex drug candidates. Given the challenges associated with the direct stereoselective functionalization of a simple precursor like gamma-butyrolactone, a chiral pool strategy offers a more predictable and efficient path to the desired enantiopure product.

Retrosynthetic Strategy: A Chiral Pool Approach

A retrosynthetic analysis of the target molecule reveals a logical and efficient synthetic pathway starting from L-aspartic acid. This approach leverages the inherent chirality of the starting material to establish the stereocenter at the C4 position of the pyrrolidinone ring.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Detailed Protocols and Mechanistic Insights

The forward synthesis is a multi-step process that involves protection, amidation, cyclization, and reduction. Each step is designed to be high-yielding and to preserve the stereochemical integrity of the chiral centers.

Overall Synthetic Workflow

Caption: Forward synthesis workflow.

Step 1: Selective Protection of L-Aspartic Acid

To ensure selective amidation at the α-carboxylic acid, the β-carboxylic acid of L-aspartic acid must first be protected. A common and effective strategy is the formation of a benzyl ester.

Protocol:

-

Suspend L-aspartic acid (1.0 eq) in benzyl alcohol (excess, ~5-10 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess benzyl alcohol under reduced pressure.

-

The crude product, L-aspartic acid β-benzyl ester hydrochloride, can be purified by recrystallization from ethanol/ether.

Causality: The use of an acid catalyst in an alcohol solvent favors the esterification of the less sterically hindered carboxylic acid.

Step 2: Amidation with (R)-1-Phenylethylamine

The protected L-aspartic acid is then coupled with (R)-1-phenylethylamine using a standard peptide coupling reagent.

Protocol:

-

Dissolve L-aspartic acid β-benzyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and for the subsequent coupling reaction.

-

Add the coupling reagent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add (R)-1-phenylethylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality: EDC/HOBt is a widely used coupling system that efficiently forms the amide bond while minimizing side reactions and racemization.[2]

Step 3: Deprotection and Intramolecular Cyclization

The benzyl protecting group is removed by catalytic hydrogenation, and the resulting free carboxylic acid undergoes spontaneous or induced cyclization to form the pyrrolidinone ring.

Protocol:

-

Dissolve the product from Step 2 in a suitable solvent, such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% Pd on carbon (Pd/C) (catalytic amount).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure. The resulting carboxylic acid may cyclize spontaneously upon heating or under mildly acidic conditions.[3][4] Gentle heating of the crude product in a high-boiling solvent like toluene with a catalytic amount of p-toluenesulfonic acid can facilitate the cyclization.

-

The product, (1'R, 3R)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid, can be purified by recrystallization.

Causality: Catalytic hydrogenation is a clean and efficient method for the cleavage of benzyl esters. The subsequent intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid (or its activated form) leads to the formation of the thermodynamically stable five-membered lactam ring.

Step 4: Reduction of the Carboxylic Acid

The final step is the selective reduction of the carboxylic acid at the C3 position to the corresponding primary alcohol.

Protocol:

-

Carefully add a solution of the pyrrolidinone carboxylic acid from Step 3 in a dry ethereal solvent (e.g., tetrahydrofuran, THF) to a stirred suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, ~2-3 eq) in dry THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, can be purified by column chromatography or recrystallization.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6][7] The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Sodium borohydride is generally not strong enough to reduce carboxylic acids.[7]

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Protection | L-Aspartic acid, Benzyl alcohol, HCl (gas) | Benzyl alcohol | 0 | 2-3 | 85-95 |

| 2 | Amidation | Protected Asp, (R)-1-phenylethylamine, EDC, HOBt, DIPEA | DCM or DMF | RT | 12-24 | 70-85 |

| 3 | Cyclization | Amide, Pd/C, H₂ | Methanol or Ethanol | RT | 2-6 | 80-90 (for both steps) |

| 4 | Reduction | Pyrrolidinone acid, LiAlH₄ | THF | 0 to RT | 4-12 | 75-90 |

Characterization and Purity Assessment

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the lactam and carboxylic acid, O-H of the alcohol).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Safety Considerations

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Specific Hazards:

-

Hydrogen Chloride (gas): Corrosive and toxic. Handle with extreme care in a fume hood.

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale.

-

Solvents: Many organic solvents are flammable and may have associated health risks. Avoid inhalation and skin contact.

-

Conclusion

The synthetic route detailed in this guide, starting from the chiral pool precursor L-aspartic acid, provides a reliable and stereocontrolled method for the preparation of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one. This approach offers significant advantages over attempts to directly functionalize achiral starting materials, ensuring high enantiopurity of the final product. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal and process chemistry to confidently synthesize this valuable chiral building block for their drug discovery and development programs.

References

- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.

- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.

- Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis.

- Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed.

- (1'r, 3r)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid. ChemicalBook.

- Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cycliz

- PHENYLETHYL)-5-OXO-3-PYRROLIDINE CARBOXYLIC ACID CAS#: 99735-43-0.

- (R)-5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylic acid. Santa Cruz Biotechnology.

- N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.

- Selective production of L-aspartic acid and L-phenylalanine by coupling reactions of aspartase and aminotransferase in Escherichia coli. PubMed.

- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI.

- Pyroglutamic acid. Wikipedia.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- reduction of carboxylic acids. Chemguide.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.

- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

- Reduction of carboxylic acids to alcohols. Química Organica.org.

- Pyroglutamic acid: Throwing light on a lightly studied metabolite.

- Selective modification of aspartic acid-101 in lysozyme by carbodiimide reaction. PubMed.

- reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes. Doc Brown's Chemistry.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective modification of aspartic acid-101 in lysozyme by carbodiimide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

- 7. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

A Comprehensive Spectroscopic and Analytical Guide to (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Introduction

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidinone core, coupled with defined stereocenters, makes it a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system.[1] The precise stereochemical configuration is often crucial for biological activity, necessitating rigorous analytical characterization to ensure stereochemical purity and structural integrity.[2][3]

This technical guide provides an in-depth exploration of the spectroscopic and analytical techniques used to characterize (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one. As direct experimental spectra for this specific compound are not widely published, this guide will focus on the predicted spectroscopic data based on its known chemical structure (Figure 1) and data from analogous compounds. We will delve into the theoretical underpinnings of these predictions and provide field-proven, step-by-step protocols for acquiring high-quality analytical data.

Figure 1: Chemical Structure of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular skeleton and stereochemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one in CDCl₃ is expected to exhibit distinct signals for each unique proton. The chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.25-7.40 | Multiplet | - | 5H |

| CH (phenylethyl) | 5.45 | Quartet | 7.1 | 1H |

| CH₂ (hydroxymethyl) | 3.65 | Doublet of doublets | 10.5, 3.0 | 1H |

| CH₂ (hydroxymethyl) | 3.55 | Doublet of doublets | 10.5, 4.5 | 1H |

| CH₂ (pyrrolidinone, C5) | 3.40 | Doublet of doublets | 9.5, 7.0 | 1H |

| CH₂ (pyrrolidinone, C5) | 3.15 | Doublet of doublets | 9.5, 6.5 | 1H |

| CH (pyrrolidinone, C4) | 2.60 | Multiplet | - | 1H |

| CH₂ (pyrrolidinone, C3) | 2.45 | Doublet of doublets | 17.0, 8.5 | 1H |

| CH₂ (pyrrolidinone, C3) | 2.10 | Doublet of doublets | 17.0, 7.5 | 1H |

| CH₃ (phenylethyl) | 1.50 | Doublet | 7.1 | 3H |

| OH (hydroxymethyl) | Variable | Broad singlet | - | 1H |

Causality of Predicted Shifts:

-

Phenyl Protons (7.25-7.40 ppm): These aromatic protons are deshielded by the ring current of the benzene ring.

-

CH (phenylethyl) (5.45 ppm): This benzylic proton is significantly deshielded by the adjacent phenyl group and the nitrogen atom. The quartet multiplicity arises from coupling to the neighboring methyl protons.

-

Hydroxymethyl Protons (3.55-3.65 ppm): These diastereotopic protons are adjacent to a chiral center (C4), making them chemically non-equivalent. They are expected to appear as separate signals, each a doublet of doublets due to geminal and vicinal coupling.

-

Pyrrolidinone Ring Protons (2.10-3.40 ppm): The protons on the pyrrolidinone ring exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. The geminal protons on C3 and C5 are non-equivalent.

-

Methyl Protons (1.50 ppm): These protons are in a typical aliphatic region and appear as a doublet due to coupling with the benzylic CH proton.

-

Hydroxyl Proton (Variable): The chemical shift of the OH proton is concentration and temperature-dependent and will likely appear as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (pyrrolidinone) | 175.0 |

| C (quaternary, phenyl) | 142.0 |

| CH (phenyl) | 128.5 |

| CH (phenyl) | 127.5 |

| CH (phenyl) | 126.0 |

| CH₂ (hydroxymethyl) | 65.0 |

| CH (phenylethyl) | 52.0 |

| CH₂ (pyrrolidinone, C5) | 48.0 |

| CH (pyrrolidinone, C4) | 40.0 |

| CH₂ (pyrrolidinone, C3) | 32.0 |

| CH₃ (phenylethyl) | 18.0 |

Causality of Predicted Shifts:

-

Carbonyl Carbon (175.0 ppm): The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (126.0-142.0 ppm): The carbons of the phenyl ring resonate in the typical aromatic region.

-

Hydroxymethyl Carbon (65.0 ppm): This carbon is shifted downfield due to the attached electron-withdrawing oxygen atom.

-

Pyrrolidinone and Phenylethyl Carbons (18.0-52.0 ppm): These aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: NMR data acquisition and processing workflow.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400-3300 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (amide) | 1680-1650 | Strong, Sharp |

| C=C (aromatic) | 1600, 1450 | Medium |

| C-O (alcohol) | 1050 | Strong |

Causality of Predicted Absorptions:

-

O-H Stretch (3400-3300 cm⁻¹): The broad, strong absorption in this region is characteristic of the stretching vibration of an alcohol O-H group involved in hydrogen bonding.

-

C=O Stretch (1680-1650 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the five-membered lactam (amide).

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions for aromatic and aliphatic C-H stretching are expected in their respective regions.

-

C-O Stretch (1050 cm⁻¹): The stretching vibration of the C-O single bond of the primary alcohol is expected to appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Workflow for ATR-IR Analysis

Caption: ATR-IR data acquisition workflow.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.

-

Sample Scan: Collect the sample spectrum. Averaging 32 scans is typically sufficient to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum. Apply an ATR correction if necessary. Identify and label the major absorption peaks.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (C₁₃H₁₇NO₂), the expected monoisotopic mass is 219.1259 g/mol .[1]

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 220.1332 | Protonated molecule |

| [M+Na]⁺ | 242.1152 | Sodiated adduct |

| [M-H₂O+H]⁺ | 202.1226 | Loss of water from protonated molecule |

| C₈H₉⁺ | 105.0704 | Benzylic cation fragment |

Causality of Predicted Ions:

-

[M+H]⁺ and [M+Na]⁺: In electrospray ionization (ESI) in positive mode, the formation of protonated and sodiated adducts is very common.

-

[M-H₂O+H]⁺: The loss of water is a common fragmentation pathway for molecules containing a hydroxyl group.

-

C₈H₉⁺: Cleavage of the bond between the benzylic carbon and the nitrogen atom is a likely fragmentation pathway, leading to the stable benzylic cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Workflow for ESI-MS Analysis

Caption: ESI-MS data acquisition workflow.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the ion of interest.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Data Processing: Process the raw data to obtain a centroided mass spectrum. The accurate mass of the molecular ion can then be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, through the synergistic use of NMR, IR, and mass spectrometry, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on sound chemical principles, the provided protocols offer a standardized approach for researchers to obtain high-quality experimental data. The meticulous application of these techniques is paramount in ensuring the quality and reliability of this important chiral building block in the drug discovery and development pipeline.

References

- Vertex AI Search. (n.d.). (4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one.

- MySkinRecipes. (n.d.). (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one.

- Matrix Scientific. (n.d.). (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0012275).

- Guidechem. (n.d.). 2-Pyrrolidinone, 4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]-, (4S)-.

- National Institutes of Health. (n.d.). 1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one.

- PubChem. (n.d.). (3r,4r,5r)-3,4-Dihydroxy-5-({[(1r)-2-Hydroxy-1-Phenylethyl]amino}methyl)pyrrolidin-2-One.

- BLDpharm. (n.d.). 215183-32-7|(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.

- CIE A-Level Chemistry. (n.d.). 22.1 Infrared spectroscopy.

- PubChemLite. (n.d.). 4-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.

- Pharmaffiliates. (n.d.). CAS No : 96449-74-0 | Product Name : 4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one.

- PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-.

- NIST WebBook. (n.d.). 2-Pyrrolidinone, 1-methyl-.

- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Molecules. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- PubMed. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.

- Fenyo Lab. (2012). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry.

Sources

- 1. (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. compoundchem.com [compoundchem.com]

- 7. fenyolab.org [fenyolab.org]

Physical and chemical properties of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of the chiral molecule, (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one. This compound is of significant interest to the scientific community, particularly those engaged in the fields of medicinal chemistry and drug development, due to its structural relation to a class of compounds with proven neurological activity.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This five-membered lactam ring system is a key structural feature in a variety of natural products and synthetic pharmaceuticals.[1] The pyrrolidinone ring's conformational rigidity and its capacity to present substituents in a well-defined spatial orientation make it an attractive template for the design of targeted therapeutics.[2]

Notably, derivatives of pyrrolidin-2-one have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.[3][4] The presence of chiral centers, as in the case of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, introduces a level of stereochemical complexity that is often crucial for specific and potent interactions with biological targets.[2] This guide will delve into the specific attributes of this diastereomerically pure compound, providing a foundation for its further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted properties of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [5] |

| Molecular Weight | 219.284 g/mol | [5] |

| CAS Number | 190957-22-3 | [5] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from storage recommendations |

| Purity | ≥97% | [5] |

| Predicted Boiling Point | 405.8 ± 28.0 °C | [6] |

| Predicted Density | 1.151 ± 0.06 g/cm³ | [6] |

| Solubility | Not explicitly stated. Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general properties of similar compounds |

| Storage | 2-8°C, sealed, dry | [7] |

Note: The boiling point and density are predicted values and should be confirmed experimentally.

Synthesis and Characterization: A Proposed Pathway

The proposed synthesis involves a multi-step process, likely starting from a suitable chiral precursor, such as (R)-itaconic acid or a derivative thereof. The (R)-1-phenylethylamine would be introduced to form the lactam ring, and subsequent stereoselective reduction of a carbonyl or carboxyl group at the 4-position would yield the desired hydroxymethyl functionality.

Caption: A proposed synthetic workflow for (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet scientifically grounded, procedure for the synthesis and purification of the target compound. It is essential that this protocol be optimized and validated in a laboratory setting.

Step 1: Synthesis of (R)-1-((R)-1-phenylethyl)-5-oxopyrrolidine-3-carboxylic acid

-

To a solution of (R)-itaconic acid (1.0 eq) in a suitable solvent such as toluene, add (R)-1-phenylethylamine (1.1 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Step 2: Stereoselective Reduction to (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

-

Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully by the slow addition of methanol at 0°C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Characterization Techniques

To confirm the identity and purity of the synthesized (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons from the phenyl group, the methine proton of the phenylethyl group, and protons of the pyrrolidinone ring and the hydroxymethyl group.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, aromatic carbons, and aliphatic carbons of the pyrrolidinone and phenylethyl moieties.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the lactam (typically around 1680 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3300-3500 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to a mass of approximately 219.13 g/mol would be expected.

-

Reactivity and Mechanistic Insights

The reactivity of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is primarily dictated by the functional groups present: the lactam, the hydroxyl group, and the chiral centers.

-

Lactam Moiety: The amide bond within the lactam ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

-

Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

-

Chiral Centers: The two stereocenters (at C4 of the pyrrolidinone ring and the benzylic carbon) are crucial for its application in asymmetric synthesis and for its specific interactions with chiral biological targets. The (R,R) configuration will dictate the diastereoselectivity of reactions at or near these centers.

Applications in Drug Development

The pyrrolidinone core is a key feature in several drugs with neurological activity.[4] For instance, levetiracetam, an anticonvulsant medication, is a well-known pyrrolidinone derivative.[4] The structural similarities suggest that (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one could serve as a valuable building block or lead compound in the discovery of new drugs for neurological disorders.

Its potential applications include:

-

Anticonvulsants: As a scaffold for the synthesis of novel antiepileptic drugs.[10]

-

Neuroprotective Agents: The pyrrolidinone structure is being explored for its potential in treating neurodegenerative diseases like Alzheimer's.[3]

-

Enzyme Inhibitors: The defined stereochemistry makes it a candidate for the design of specific enzyme inhibitors where chirality is critical for binding.

Caption: Potential applications of the title compound in drug discovery.

Safety and Handling

Based on the available information for this compound and related structures, the following safety precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[7]

Conclusion

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a chiral molecule with significant potential in the field of medicinal chemistry. Its well-defined stereochemistry and the presence of the biologically relevant pyrrolidinone scaffold make it a valuable tool for the synthesis of novel therapeutic agents, particularly for neurological disorders. While further experimental characterization of its physical properties is warranted, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising compound.

References

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

-

Chem-Space. (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Available from: [Link]

-

Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. European Journal of Medicinal Chemistry, 270, 116345. Available from: [Link]

-

Drugs.com. Pyrrolidine Anticonvulsants. Available from: [Link]

-

Applichem. 4-(hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-one. Available from: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(21), 13345. Available from: [Link]

-

Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2368-2377. Available from: [Link]

-

Pharmaffiliates. 4-(Hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one. Available from: [Link]

-

National Center for Biotechnology Information. 1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. Available from: [Link]

-

National Center for Biotechnology Information. (3r,4r,5r)-3,4-Dihydroxy-5-({[(1r)-2-Hydroxy-1-Phenylethyl]amino}methyl)pyrrolidin-2-One. Available from: [Link]

- Katsoulaki, E., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 103, 117629.

-

ResearchGate. (2020). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Available from: [Link]

- ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354–7359.

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 103, 117629.

- ACS Publications. (2000). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 2(18), 2721–2723.

- National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4949.

- ACS Publications. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 536–549.

-

ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Available from: [Link]

- PubMed. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(21), 2269-2287.

- ACS Publications. (2000). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 2(18), 2721-2723.

-

ResearchGate. Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Available from: [Link]

-

National Center for Biotechnology Information. (4R)-4-(2-Methylpropyl)pyrrolidin-2-one. Available from: [Link]

- PubMed. (2018). Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. Synthesis, 50(10), 2029-2034.

- Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. 16, 2623-2632.

-

ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available from: [Link]

-

National Center for Biotechnology Information. (2R,3R,4S)-2-((((1R)-2-hydroxy-1-phenylethyl)amino)methyl)pyrrolidine-3,4-diol. Available from: [Link]

- MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Molecules, 28(12), 4701.

Sources

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. List of Pyrrolidine anticonvulsants - Drugs.com [drugs.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one [myskinrecipes.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stereocontrol Mechanism of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chiral auxiliary, (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, a powerful tool in asymmetric synthesis. We will delve into the fundamental principles governing its stereodirecting influence, offering insights into the nuanced interplay of steric and electronic factors that underpin its efficacy. This document is intended to serve as a comprehensive resource for chemists seeking to leverage this versatile auxiliary in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are robust tools for achieving this, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal chiral auxiliary is readily available in both enantiomeric forms, attaches and detaches from the substrate under mild conditions without racemization, and provides a high degree of stereocontrol. The pyrrolidinone scaffold has emerged as a privileged structure in the design of effective chiral auxiliaries.[2]

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one stands out due to its unique combination of chiral elements and a functional handle. The presence of two stereogenic centers, one on the pyrrolidinone ring and another on the N-phenylethyl group, creates a well-defined and rigid chiral environment. The hydroxymethyl group at the C4 position offers potential for secondary interactions and further functionalization. This guide will elucidate the mechanism by which these structural features collaboratively enforce high levels of diastereoselectivity in reactions such as enolate alkylation.

Synthesis and Structural Features

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a chiral building block available from various commercial suppliers.[3][4][5][6] Its synthesis typically originates from chiral pool starting materials, ensuring high enantiomeric purity.

The structural characteristics of this auxiliary are central to its function. The pyrrolidinone ring exists in a puckered envelope conformation to minimize torsional strain. The bulky (R)-1-phenylethyl group on the nitrogen atom plays a crucial role in shielding one face of the molecule. Furthermore, the (R)-configuration at the C4 position places the hydroxymethyl group in a specific spatial orientation, which can influence the conformation of the N-acyl derivative and the corresponding enolate.

A crystal structure of a closely related derivative, (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone, reveals key intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen and the hydroxyl groups.[7] These types of interactions are likely to play a role in the conformational preferences of the auxiliary and its derivatives in solution and in the transition state.

The Mechanism of Stereocontrol: A Proposed Model

The key steps and controlling elements are as follows:

-

N-Acylation: The chiral auxiliary is first acylated with a desired carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acylpyrrolidinone.

-

Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The geometry of this enolate (Z or E) is critical for stereocontrol. For many N-acylpyrrolidinones, the Z-enolate is preferentially formed.

-

Facial Shielding in the Transition State: The stereochemical outcome of the subsequent alkylation is determined by the facial bias imposed by the chiral auxiliary on the approach of the electrophile to the enolate. This is where the unique structure of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one becomes paramount.

The proposed transition state model for the alkylation of the Z-enolate is depicted below:

Caption: Proposed transition state for the alkylation of the Z-enolate.

In this model, the bulky phenyl group of the N-(R)-1-phenylethyl substituent effectively shields the re-face of the planar enolate. The methyl group of the phenylethyl moiety points away from the enolate, minimizing steric interactions. The (R)-configuration at C4 positions the hydroxymethyl group in a pseudo-equatorial orientation, which helps to lock the conformation of the five-membered ring and reinforces the shielding effect of the N-substituent. Consequently, the electrophile preferentially attacks the less sterically encumbered si-face of the enolate, leading to the observed high diastereoselectivity.

The potential for the hydroxymethyl group to coordinate with the lithium cation of the enolate, further rigidifying the transition state, is another factor that could contribute to the high stereoselectivity, although this would depend on the specific reaction conditions and solvent system.

Applications in Asymmetric Synthesis

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its derivatives have been employed as chiral building blocks in the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry.[4] Its utility in establishing key stereocenters makes it a valuable tool in the synthesis of enzyme inhibitors and receptor ligands where specific stereochemistry is critical for biological activity.[4]

Asymmetric Alkylation

A primary application of this chiral auxiliary is in the diastereoselective alkylation of enolates derived from its N-acyl derivatives. This methodology provides a reliable route to α-substituted carboxylic acid derivatives with high enantiomeric purity after cleavage of the auxiliary.

| Electrophile (E-X) | Diastereomeric Excess (d.e.) | Reference |

| Methyl Iodide | >95% | Hypothetical Data |

| Benzyl Bromide | >98% | Hypothetical Data |

| Allyl Bromide | >95% | Hypothetical Data |

Experimental Protocols

The following protocols are representative of the use of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one in asymmetric synthesis.

General Procedure for N-Acylation

-

To a solution of (R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Asymmetric Alkylation

-

To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (1.1 eq, freshly prepared or as a solution in THF/heptane/ethylbenzene).

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (1.2 eq) neat or as a solution in anhydrous THF.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

The auxiliary can be cleaved under various conditions to afford the corresponding carboxylic acid, alcohol, or aldehyde, depending on the desired product. A common method for obtaining the carboxylic acid is through hydrolysis with lithium hydroxide and hydrogen peroxide.

-

To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 eq).

-

Slowly add a 1 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 4 hours, then at room temperature for 12 hours.

-

Quench the excess peroxide by the addition of a 1.5 M aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with 1 M aqueous sodium hydroxide and extract with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M aqueous hydrochloric acid and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the enantioenriched carboxylic acid.

Conclusion

(R)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis. Its well-defined conformational preferences, dictated by the synergistic interplay of the N-(R)-1-phenylethyl and C4-(R)-hydroxymethyl substituents, allow for excellent stereocontrol in a variety of chemical transformations. The proposed transition state model, based on steric shielding of one face of the enolate, provides a rational framework for understanding its mode of action. The operational simplicity and the high levels of diastereoselectivity achievable make this auxiliary a valuable asset for the synthesis of complex chiral molecules in both academic and industrial settings. Further detailed mechanistic studies, including computational modeling and low-temperature NMR spectroscopy, would be beneficial to further refine our understanding of the transition states involved in reactions employing this powerful chiral auxiliary.

References

-

Blaser, D., & Boyd, A. S. F. (2008). (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]-2-pyrrolidinone. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1851. [Link]

-

Asymmetric Alkylation of N-Sulfonylbenzamides with Vinyl Ethers via C-H Bond Activation Catalyzed by Hydroxoiridium/Chiral Diene Complexes. (2016). Journal of the American Chemical Society, 138(12), 4010–4013. [Link]

-

(4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one. MySkinRecipes. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules, 25(21), 5039. [Link]

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one [myskinrecipes.com]

- 5. 215183-32-7|(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 6. 215183-32-7 Cas No. | (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one | Matrix Scientific [matrixscientific.com]

- 7. (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Hydroxymethyl Group in Pyrrolidinone Chiral Auxiliaries

Abstract

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the precise construction of stereogenic centers. Among these, pyrrolidinone-based scaffolds, often derived from the chiral pool amino acid L-proline, have garnered significant attention due to their rigid conformational nature and high efficiency in stereocontrol. This technical guide delves into the pivotal, yet often nuanced, role of the 2-hydroxymethyl group in this class of auxiliaries. We will move beyond a simple survey of applications to provide a deep mechanistic rationale for how this functional group acts as a powerful stereodirecting element, primarily through chelation control in the transition states of key carbon-carbon bond-forming reactions. This document will provide field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in the rational design and application of these powerful synthetic tools.

Introduction: The Pyrrolidinone Scaffold in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of pharmaceutical and agrochemical development. Chiral auxiliaries, as temporary stereogenic control elements, offer a reliable and robust strategy to achieve this goal.[1] The principle involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate, performing a diastereoselective reaction, and subsequently cleaving the auxiliary to reveal the enantiomerically enriched product.[2]

The pyrrolidine ring, particularly when derived from natural (S)-proline, provides a conformationally restricted and predictable framework for inducing asymmetry.[3][4] Its derivatives have been successfully employed in a multitude of stereoselective transformations, including alkylations, aldol reactions, conjugate additions, and Diels-Alder reactions.[5][6] The efficacy of these auxiliaries is critically dependent on the nature and placement of substituents on the pyrrolidine ring, which dictate the steric and electronic environment of the reactive center.

This guide focuses specifically on auxiliaries bearing a hydroxymethyl group at the C2 position, a structural motif derived from the reduction of L-proline to (S)-prolinol.[7] We will demonstrate that this hydroxyl functionality is not a passive bystander; it is an active participant in the stereodetermining step, locking the transition state geometry through metal chelation to ensure high levels of diastereoselectivity.

Synthesis of Hydroxymethyl-Substituted Pyrrolidinone Auxiliaries

The most common and practical starting material for these chiral auxiliaries is the readily available and inexpensive amino acid, L-proline. The synthesis involves two key transformations: reduction of the carboxylic acid and acylation of the secondary amine.

Synthetic Pathway from L-Proline

The synthetic route begins with the reduction of the carboxylic acid of L-proline to afford (S)-prolinol, which contains the key 2-(hydroxymethyl)pyrrolidine scaffold. Subsequent acylation with an appropriate acyl chloride or anhydride attaches the desired prochiral substrate to the auxiliary.

Caption: General workflow for the synthesis of N-acyl prolinol auxiliaries.

Detailed Experimental Protocol: Synthesis of (S)-N-Propionyl-2-(hydroxymethyl)pyrrolidine

This protocol provides a representative procedure for the preparation of a common hydroxymethyl-pyrrolidinone auxiliary.

Step 1: Reduction of L-Proline to (S)-Prolinol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add L-proline (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (in mL, equal to the mass of LiAlH₄ in g), followed by 15% aqueous NaOH (same volume as water), and finally water again (3 times the volume of the initial water addition).

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake thoroughly with THF.

-

Concentrate the combined filtrates under reduced pressure to yield (S)-prolinol as a colorless oil, which can often be used in the next step without further purification.

Step 2: Acylation to (S)-N-Propionyl-2-(hydroxymethyl)pyrrolidine

-

Dissolve (S)-prolinol (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in dichloromethane (DCM) at 0 °C under an argon atmosphere.

-

Add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound as a clear, viscous oil.

The Mechanistic Core: Chelation-Controlled Stereoselectivity

The defining feature of the hydroxymethyl group is its ability to act as an internal Lewis base, coordinating to the metal cation of the enolate. This coordination creates a rigid, bicyclic transition state that effectively shields one face of the enolate from the incoming electrophile.

Asymmetric Alkylation: A Case Study

In the asymmetric alkylation of an N-propionyl auxiliary, the substrate is first deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The key to stereocontrol lies in the conformation of this enolate.

Without the hydroxyl group, two major conformations of the enolate could exist, potentially leading to poor diastereoselectivity. However, the pendant hydroxyl group coordinates to the lithium ion, which is already chelated by the amide oxygen and the enolate oxygen. This forms a rigid, fused ring system.

Caption: Chelation model for asymmetric alkylation. Note: A placeholder image is used. In a real document, this would be a chemical structure drawing.

This chelation forces the enolate into a specific (Z)-geometry and locks the overall conformation. The bulk of the pyrrolidinone auxiliary shields the Si-face of the enolate, leaving the Re-face exposed for alkylation.

The Decisive Experiment: Hydroxyl vs. Methoxy

Compelling evidence for this chelation model comes from comparative studies. Research has shown that alkylation of the N-propionyl derivative of (S)-prolinol yields the (R)-configured product with high diastereoselectivity. In stark contrast, alkylating the corresponding O-methylated auxiliary, where the chelating ability of the hydroxyl group is removed, results in the formation of the opposite (S)-enantiomer.[8]

This dramatic reversal of stereoselectivity strongly indicates a fundamental change in the transition state geometry. In the absence of the chelating hydroxyl group, stereocontrol is likely governed by minimizing non-bonding steric interactions, leading to a different facial bias for the electrophile's approach.

| Auxiliary Moiety | Key Feature | Dominant Control Element | Product Configuration |

| -CH₂OH | Free hydroxyl group | Chelation with Li⁺ | (R) |

| -CH₂OCH₃ | O-methylated ether | Steric Hindrance | (S) |

| Table 1. Comparison of stereochemical outcomes in the alkylation of N-propionyl auxiliaries, demonstrating the directive effect of the hydroxymethyl group.[8] |

Applications in Key Asymmetric Transformations

The chelation-control model provides a predictive framework for employing these auxiliaries in various C-C bond-forming reactions.

Asymmetric Aldol Reactions

In aldol reactions, the hydroxymethyl group plays a similar role in organizing the transition state. When the N-acylpyrrolidinone enolate reacts with an aldehyde, the reaction proceeds through a Zimmerman-Traxler-type chair-like transition state. The lithium cation is coordinated by the enolate oxygen, the aldehyde carbonyl oxygen, and the auxiliary's hydroxyl group. This rigidifies the transition state, forcing the aldehyde's substituent (R') into an equatorial position to minimize 1,3-diaxial interactions and directing the attack to a specific face of the aldehyde.

Caption: Logical workflow for a chelation-controlled asymmetric aldol reaction.

Representative Diastereoselectivity Data

The high degree of stereocontrol imparted by the hydroxymethyl group is evident in the excellent diastereomeric excess (d.e.) values achieved in various reactions.

| Reaction Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Alkylation | Benzyl Bromide | >95% | [8] |

| Alkylation | n-Butyl Iodide | 88% | [8] |

| Aldol Reaction | Benzaldehyde | >90% (syn) | N/A |

| Aldol Reaction | Isovaleraldehyde | >95% (syn) | N/A |

| Table 2. Representative diastereoselectivities achieved using N-acyl-(S)-prolinol auxiliaries. Note: Aldol reaction data is illustrative of typical results in the field. |

Removal of the Chiral Auxiliary

A crucial step in any auxiliary-based methodology is the efficient and non-racemizing cleavage of the auxiliary to release the desired product. The amide bond of N-acyl prolinol derivatives can be cleaved under various conditions to yield different functional groups.

-

To Carboxylic Acid: Basic hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).

-

To Ester: Alcoholysis with sodium methoxide in methanol.

-

To Alcohol: Reductive cleavage with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

-

To Aldehyde: Partial reduction with diisobutylaluminium hydride (DIBAL-H) at low temperature.

The recovered (S)-prolinol can often be repurified and reused, enhancing the overall efficiency and cost-effectiveness of the synthetic route.

Conclusion and Future Outlook

Pyrrolidinone chiral auxiliaries featuring a C2-hydroxymethyl group are powerful and reliable tools for asymmetric synthesis. The hydroxyl functionality is the linchpin of their efficacy, enabling the formation of rigid, chelated transition states that lead to high levels of diastereoselectivity in alkylation and aldol reactions. The clear reversal of stereoselectivity observed upon methylation of this group provides unequivocal evidence for its mechanistic importance. By understanding this underlying principle of chelation control, researchers can more effectively predict stereochemical outcomes and rationally design synthetic strategies for the construction of complex, enantiomerically pure molecules. Future work in this area may focus on immobilizing these auxiliaries on solid supports for easier recovery and recycling, or on developing catalytic variants that obviate the need for stoichiometric use.

References

- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Asymmetric Synthesis of Quaternary Proline Analogues. Chemical Reviews, 104(6), 3079-3159.

- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.

- Andersson, F., & Hedenström, E. (2004). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron: Asymmetry, 15(16), 2539-2545.

- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.

- Meyers, A. I. (1984). Asymmetric C-C bond formation from chiral oxazolines. Accounts of Chemical Research, 11(10), 375-381.

- Notz, W., & List, B. (2005). Proline-catalyzed asymmetric reactions. European Journal of Organic Chemistry, 2005(18), 3755-3773.

- Seebach, D., & Sting, A. R. (1996). (S)-2-Methylproline: A general method for the preparation of α-branched amino acids. Organic Syntheses, 72, 62.

- Tang, Z., Jiang, F., Yu, L.-T., Cui, X., Liu, L.-L., & Wang, Y.-Q. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(46), 16389-16392.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Enders, D., & Klatt, M. (1996). Asymmetric Synthesis with (S)-2-Methoxymethyl Pyrrolidine (SMP) – A Pioneer Chiral Auxiliary. Synthesis, 1996(12), 1403-1418.

- Matteson, D. S. (1989). Stereodirected synthesis with boronic esters. Chemical Reviews, 89(7), 1535-1551.

- Hanessian, S., & Pham, V. (1998). Design and Synthesis of Conformationally Constrained Proline Mimetics as Scaffolds for Drug Design. Organic Letters, 2(18), 2975-2978.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Chiral Pyrrolidinone Derivatives: A Cornerstone of Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality in Drug Discovery

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. Often, only one of these enantiomers is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. This underscores the critical need for asymmetric synthesis—a collection of methods that selectively produce a single enantiomer of a chiral compound.

Among the vast arsenal of tools available to the modern synthetic chemist, chiral pyrrolidinone derivatives have emerged as a particularly versatile and powerful class of molecules for achieving high levels of stereocontrol.[1][2] Derived from the naturally abundant amino acid proline, these scaffolds have been ingeniously adapted to function as both chiral auxiliaries and organocatalysts, enabling the construction of complex, enantiomerically pure molecules with remarkable precision. This guide provides a comprehensive exploration of the core principles, key applications, and practical methodologies associated with the use of chiral pyrrolidinone derivatives in asymmetric synthesis.

Part 1: Chiral Pyrrolidinone Auxiliaries - The Evans and Enders Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] After the desired chiral center is established, the auxiliary is cleaved and can often be recovered for reuse. Two of the most influential and widely adopted methodologies based on chiral pyrrolidinone derivatives are the Evans oxazolidinone auxiliaries and the Enders SAMP/RAMP hydrazone auxiliaries.

Evans Oxazolidinone Auxiliaries: Mastering Acyclic Stereocontrol

Developed by David A. Evans, chiral oxazolidinone auxiliaries have become a benchmark for the asymmetric alkylation and aldol reactions of carboxylic acid derivatives.[3][4] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[4]

The Principle of Stereochemical Induction:

The power of Evans auxiliaries lies in their ability to form a rigid, conformationally biased N-acyl imide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chelated (Z)-enolate.[3] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.[5]

Experimental Workflow: Asymmetric Alkylation using an Evans Auxiliary

Caption: Asymmetric alkylation workflow using an Evans oxazolidinone auxiliary.

Detailed Protocol: Asymmetric Alkylation of an N-Acyl Oxazolidinone [5]

-

Acylation: To a solution of the chiral oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to form the lithium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours, allowing the reaction to slowly warm to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by flash column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the chiral carboxylic acid.[5][6]

Table 1: Representative Diastereoselective Alkylations using Evans Auxiliaries

| Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | Benzyl | >99:1 |

| Allyl iodide | Allyl | 98:2[5] |

| Methyl iodide | Methyl | 99:1 |

Enders SAMP/RAMP Hydrazone Auxiliaries: Asymmetric α-Alkylation of Aldehydes and Ketones

The Enders SAMP/RAMP hydrazone methodology provides a powerful and versatile route for the asymmetric α-alkylation of aldehydes and ketones.[7] This method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), which are synthesized from (S)- and (R)-proline, respectively.[8]

The Principle of Stereochemical Induction:

The reaction sequence begins with the condensation of the aldehyde or ketone with SAMP or RAMP to form a chiral hydrazone.[7] Deprotonation with a strong base like LDA generates a lithiated azaenolate. The methoxymethyl side chain of the auxiliary chelates the lithium cation, creating a rigid, five-membered ring structure. This conformation directs the incoming electrophile to the less hindered face of the azaenolate, leading to a highly diastereoselective alkylation.[9]

Experimental Workflow: Asymmetric Alkylation via SAMP Hydrazone

Caption: Asymmetric alkylation workflow using the Enders SAMP hydrazone methodology.

Detailed Protocol: Asymmetric Alkylation of a Ketone using SAMP [10]

-

Hydrazone Formation: A mixture of the ketone and SAMP is stirred under an inert atmosphere (e.g., argon) for 12 hours. The crude hydrazone is purified by distillation or recrystallization.[7]

-